![molecular formula C26H20FN3O3S B2547181 N-(3,4-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide CAS No. 2097865-96-6](/img/structure/B2547181.png)
N-(3,4-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide
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Description
N-(3,4-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C26H20FN3O3S and its molecular weight is 473.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that can include:
- Formation of the Diazatricyclo Core : The initial steps often focus on creating the diazatricyclo framework through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : Subsequent reactions introduce functional groups such as the sulfanyl and acetamide moieties.
- Characterization Techniques : The structure is confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Anti-inflammatory Properties
Recent studies have indicated that compounds similar to N-(3,4-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide exhibit significant anti-inflammatory effects. In silico docking studies suggest that these compounds may inhibit enzymes like 5-lipoxygenase (5-LOX), which plays a critical role in inflammatory processes .
Anticancer Activity
There is growing interest in the anticancer properties of this compound. Research has shown that related compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . For instance:
Compound | Cancer Cell Lines | Percent Growth Inhibition |
---|---|---|
Compound A | SNB-19 | 86.61% |
Compound B | OVCAR-8 | 85.26% |
Compound C | NCI-H40 | 75.99% |
This table reflects findings from studies where similar structures demonstrated promising anticancer activity against multiple cell lines .
Case Studies
- Inhibition of 5-Lipoxygenase : A study evaluated the efficacy of a structurally related compound as a potential 5-lipoxygenase inhibitor. The results indicated significant binding affinity and inhibition rates, suggesting a pathway for further development in anti-inflammatory therapies .
- Anticancer Screening : In another study focusing on a series of related compounds, several derivatives were screened against various cancer cell lines with promising results indicating their potential as therapeutic agents in cancer treatment .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O3S/c1-15-11-12-17(13-16(15)2)28-22(31)14-34-26-29-23-18-7-3-6-10-21(18)33-24(23)25(32)30(26)20-9-5-4-8-19(20)27/h3-13H,14H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIESTAJJPDLTMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)OC5=CC=CC=C53)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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